molecular formula C10H12BrNO2 B1383938 2-(3-Bromo-4-methylphenoxy)-N-methylacetamide CAS No. 1858420-03-7

2-(3-Bromo-4-methylphenoxy)-N-methylacetamide

Cat. No. B1383938
M. Wt: 258.11 g/mol
InChI Key: QMQDWNOWBYZKGD-UHFFFAOYSA-N
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Description

“2-(3-Bromo-4-methylphenoxy)-N-methylacetamide” is a complex organic compound. It contains a bromine atom, which suggests that it might be used in various organic synthesis reactions . The compound also contains an acetamide group, which is a functional group consisting of an acyl group conjugated to an amine .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the compound’s molecular weight, structural features, and spatial configuration.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the bromine atom could be involved in substitution reactions, while the acetamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally .

Scientific Research Applications

  • Synthesis and Antimicrobial Profile : A study by Fuloria, N., Fuloria, S., and Gupta, R. (2014) discusses the synthesis of 2-(4-bromo-3-methylphenoxy)acetate, which is closely related to the queried compound. This compound was evaluated for its antibacterial and antifungal activities, demonstrating its potential in antimicrobial applications (Fuloria et al., 2014).

  • Flavouring Substance Analysis : Another research paper by Younes, M. et al. (2018) assesses a similar compound, 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, for its implications in human health as a flavoring substance. The study found no safety concerns at the estimated level of dietary exposure (Younes et al., 2018).

  • Chemical Synthesis and Derivation : Hino, T. et al. (1990) describe the synthesis of N b -methyl-3-indoleacetamide and its derivatives, including bromination and nitration processes. This study contributes to the understanding of chemical synthesis techniques related to acetamide compounds (Hino et al., 1990).

  • Computational Chemistry Studies : Demircioğlu, Z. et al. (2019) performed spectroscopic and X-ray diffraction studies on a compound structurally similar to the queried chemical. This research enhances the understanding of chemical properties and potential applications in material science (Demircioğlu et al., 2019).

  • Infrared Spectrum Analysis : Research by Ji, Y. et al. (2020) on N-methylacetamide, closely related to the queried compound, analyzed its infrared spectrum and the formation of amide bands. This study is significant in organic chemistry and analytical chemistry (Ji et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, and studying its reactivity .

properties

IUPAC Name

2-(3-bromo-4-methylphenoxy)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7-3-4-8(5-9(7)11)14-6-10(13)12-2/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQDWNOWBYZKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-methylphenoxy)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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